![molecular formula C9H7NO B1204825 2-Hydroxyquinoline CAS No. 59-31-4](/img/structure/B1204825.png)
2-Hydroxyquinoline
Overview
Description
Synthesis Analysis
While specific synthesis routes for 2-Hydroxyquinoline were not directly found in the provided literature, similar compounds such as 2-alkylquinolines can be synthesized through various methods, including Lewis acid-mediated annulation reactions and cyclization of o-aminophenols, indicating a rich field of synthetic approaches that could potentially apply to this compound as well (Shan et al., 2011).
Molecular Structure Analysis
The molecular structure of 2-HQ is characterized by its tautomeric forms, which are nearly equal in energy. This balance allows for the study of intramolecular hydrogen bonding, which plays a significant role in the stability and reactivity of 2-HQ. High-resolution laser spectroscopy has been used to explore these interactions, providing insights into the ground and excited states of 2-HQ molecules (Held et al., 1991).
Chemical Reactions and Properties
This compound and its derivatives are involved in a wide range of chemical reactions, serving as ligands in coordination chemistry and forming complexes with metals. Such reactions highlight the compound's versatility and its potential application in creating new materials and sensors (Albrecht et al., 2008).
Scientific Research Applications
Optical Sensing and Biological Interactions :
- 2-Hydroxyquinoline-3-carbaldehyde exhibits unique aggregation-induced emission enhancement (AIEE) phenomena, making it valuable in material science. It's also a selective sensor for fluoride ions in acetonitrile medium, showing a distinct color change from colorless to yellow, which makes it useful as a visible sensor. Additionally, it demonstrates notable fluorescence quenching with bovine serum albumin, highlighting its potential in biological applications (Chakraborty et al., 2018).
Metal Ion Complexation and Alzheimer's Disease :
- 8-Hydroxyquinolines (a family of 2-substituted derivatives including this compound) have been explored for the treatment of Alzheimer's disease. These compounds are efficient metal chaperones, can disaggregate metal-enriched amyloid plaques, and inhibit Cu/Aβ redox chemistry. This highlights their potential in neuroprotective and neuroregenerative effects (Kenche et al., 2013).
Antidiabetic Effects :
- This compound and its structural analogs show inhibitory activities against α-glucosidase and α-amylase, indicating potential utility as new treatments for diabetes (Lee & Lee, 2015).
Chemosensors for Metal Ions :
- Azo 8-hydroxyquinoline benzoate, a derivative of this compound, can distinguish Hg2+ and Cu2+ from other metal ions by a visible color change, making it useful as a chemosensor (Cheng et al., 2006).
Two-Photon Fluorescent Probes :
- Derivatives based on 7-hydroxyquinoline, which is structurally similar to this compound, have shown potential as two-photon fluorescent probes for monitoring Zn(II) in biological applications, with high selectivity and sensitivity (Chen et al., 2009).
Broad-Spectrum Oxygenase Inhibition :
- 5-Carboxy-8-hydroxyquinoline, related to this compound, acts as a broad-spectrum inhibitor of 2-oxoglutarate oxygenases, indicating potential applications in therapeutic targeting of human diseases (Hopkinson et al., 2013).
Heavy Metal Removal :
- Chitosan-8-Hydroxyquinoline beads have been used for the removal of heavy metals like Copper, Nickel, and Zinc ions from aqueous solutions, showing their utility in environmental applications (Barros et al., 2008).
Fluorescent Sensors for Magnesium in Living Cells :
- 8-Hydroxyquinoline derivatives serve as fluorescent sensors for magnesium in living cells, aiding in the study of Mg(2+) regulation and enabling the detection of both static and dynamic signals within cells (Farruggia et al., 2006).
Mechanism of Action
Target of Action
The primary target of 2-Hydroxyquinoline is the enzyme 2-oxo-1,2-dihydroquinoline 8-monooxygenase, an oxygenase component found in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of Pseudomonas putida, a gram-negative, rod-shaped bacterium commonly found in soil and water .
Mode of Action
The interaction between this compound and the enzyme likely results in changes to the enzyme’s activity, potentially inhibiting its function .
Biochemical Pathways
This compound is involved in the biosynthesis of Pseudomonas Quinolone Signal (PQS) and its precursor 2-heptyl-4-hydroxyquinoline (HHQ), which are signal molecules of the Pseudomonas aeruginosa quorum sensing system . The enzyme PqsD catalyses the biosynthesis of HHQ . These molecules play a significant role in the regulation of virulence factor production and biofilm formation .
Pharmacokinetics
Understanding these properties is crucial for determining the bioavailability of the compound, which in turn influences its efficacy as a therapeutic agent .
Result of Action
It has been suggested that this compound and its analogs show potential antidiabetic effects against α-amylase and α-glucosidase . This suggests that this compound could have a significant impact on blood glucose levels, making it a potential candidate for the treatment of diabetes .
properties
IUPAC Name |
1H-quinolin-2-one | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISFMEBWQUVKPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID1058769 | |
Record name | 2(1H)-Quinolinone | |
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Molecular Weight |
145.16 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2-Quinolinol | |
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CAS RN |
59-31-4, 70254-42-1, 1321-40-0, 104534-80-7 | |
Record name | 2-Hydroxyquinoline | |
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Record name | 2-Hydroxyquinoline | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Hydroxyquinoline in microbial quinoline degradation?
A1: this compound is a crucial intermediate in the microbial breakdown of quinoline, a common environmental pollutant. Studies have revealed that certain bacterial species, such as Thauera aminoaromatica and Rhodococcus species, engage in a fascinating cross-feeding mechanism to facilitate complete quinoline degradation. Rhodococcus species initiate the process by transforming quinoline into this compound [, , ]. Subsequently, Thauera aminoaromatica utilizes this compound as a substrate, further breaking it down into simpler compounds [, , ]. This cooperative interaction highlights the importance of this compound in bioremediation strategies for quinoline-contaminated environments.
Q2: Can the rate of quinoline biodegradation be influenced by the presence of electron donors?
A2: Yes, studies suggest that the availability of electron donors can significantly impact the biodegradation rate of quinoline. Photolysis of quinoline generates oxalate, a readily biodegradable product. The bio-oxidation of oxalate produces endogenous electron donors, which can accelerate both the biodegradation of quinoline and its mineralization []. Additionally, supplementing the system with exogenous oxalate further enhances mono-oxygenation reactions, leading to faster overall quinoline oxidation [].
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C9H7NO, and its molecular weight is 145.16 g/mol.
Q4: What are the key spectroscopic characteristics of this compound?
A5: this compound exhibits distinct spectroscopic properties that aid in its identification and characterization. UV/Vis spectroscopy is particularly useful for monitoring this compound levels during biodegradation processes. A tri-wavelength UV/Vis spectrophotometric method was developed, utilizing measurements at 289 nm (the isosbestic point of quinoline and this compound), 326 nm, and 380 nm, to minimize interference from extracellular polymeric substances (EPS) and simultaneously quantify both quinoline and this compound [].
Q5: Does this compound exhibit tautomerism?
A6: Yes, this compound exists in two tautomeric forms: the lactim (enol) and lactam (keto) forms []. High-resolution laser spectroscopy studies have confirmed that the lactim form is associated with the higher-frequency electronic origin []. Additionally, the most stable rotamer of the lactim form in the ground electronic state (S0) has been shown to possess a cis O-H bond with respect to the naphthalene frame [].
Q6: How does intramolecular hydrogen bonding influence the structure and properties of this compound?
A7: Intramolecular hydrogen bonding plays a significant role in the structural characteristics and electronic properties of this compound. The lactim tautomer of this compound forms an out-of-plane intramolecular hydrogen bond between the hydroxyl group and the ring nitrogen []. Upon electronic excitation from the ground state (S0) to the excited state (S1), there's a slight shift of the hydroxy hydrogen towards the nitrogen atom [].
Q7: What catalytic applications have been explored for this compound and its derivatives?
A8: this compound derivatives have shown promise as catalysts in organic synthesis. Cashew Nut Shell Liquid (CNSL) anacardic acid, a naturally occurring this compound derivative, has been successfully employed as a green and efficient catalyst for synthesizing a quinoline-based amino acid Schiff base ligand []. This solvent-free method, utilizing CNSL anacardic acid as a catalyst, offers a sustainable alternative to traditional toxic reagents, yielding the desired product with high efficiency and reduced environmental impact [].
Q8: Has this compound demonstrated any potential in treating diabetes?
A9: Research suggests that this compound and its analogs may hold promise as potential antidiabetic agents. Studies have revealed that this compound exhibits inhibitory activity against α-glucosidase and α-amylase, key enzymes involved in carbohydrate digestion and blood glucose regulation []. The presence of both a methyl group and a hydroxyl group on the quinoline ring appears to contribute to this inhibitory activity, suggesting a structure-activity relationship [].
Q9: Does this compound exhibit any effects on bone cells?
A10: In vitro studies have explored the impact of this compound on periodontal ligament (PDL) cells, which play a vital role in bone health. Interestingly, this compound was found to inhibit the expression of genes associated with calcification, decrease alkaline phosphatase (ALPase) activity, and suppress the formation of calcified nodules in PDL cells []. These findings suggest a potential role of this compound in bone metabolism, particularly in the context of periodontitis, an inflammatory disease affecting the gums and supporting structures of the teeth.
Q10: What analytical techniques are commonly employed to study this compound and its derivatives?
A10: A variety of analytical techniques are used to characterize, quantify, and monitor this compound and its derivatives. These include:
- Spectroscopic techniques: UV/Vis spectrophotometry [], Infrared (IR) spectroscopy [, ], 1H NMR spectroscopy [, , ], and Mass Spectrometry (MS) [, , ] are commonly used for structural elucidation and quantification.
- Chromatographic methods: High-performance liquid chromatography (HPLC) [, ] and soil column chromatography (SCC) [] are employed to separate and quantify this compound and its derivatives in complex mixtures.
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